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For researchers and drug development professionals, the landscape of novel analgesics for

osteoarthritis (OA) presents both opportunities and challenges. Among the promising targets is

the Transient Receptor Potential Vanilloid 1 (TRPV1), a key receptor in pain signaling

pathways. This guide provides an objective comparison of two investigational TRPV1

antagonists, Mavatrep (JNJ-39439335) and NEO6860, based on available clinical

development data.

Executive Summary
Mavatrep and NEO6860 are both orally administered small molecule antagonists of the TRPV1

receptor, investigated for their potential to alleviate pain in patients with osteoarthritis. While

both drugs target the same receptor, a key distinction lies in their mechanism of action.

Mavatrep is a potent, selective, and competitive TRPV1 antagonist, blocking multiple activation

modes of the receptor. In contrast, NEO6860 is a modality-selective antagonist, primarily

inhibiting activation by capsaicin while having little to no effect on activation by heat or low pH.

[1][2][3] This difference in selectivity was hypothesized to provide a better safety profile for

NEO6860, particularly concerning hyperthermia, a known side effect of non-selective TRPV1

antagonists.

Clinical trials have shown that Mavatrep demonstrated statistically significant pain reduction in

osteoarthritis patients compared to placebo.[2][4] However, its development has been

associated with mechanism-related side effects, including altered heat sensation and minor

thermal burns. NEO6860, in its clinical evaluation, showed a trend towards analgesia but did
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not achieve statistical significance over placebo in the primary endpoint of a Phase II study.

While it did not significantly impact body temperature or heat pain perception, its overall safety

profile was less favorable than placebo and naproxen in the evaluated study.

This guide will delve into the specifics of their clinical development, presenting a side-by-side

comparison of their performance, the methodologies of key experiments, and visual

representations of their mechanisms and study designs.

Data Presentation
Table 1: General Characteristics and Mechanism of
Action

Feature Mavatrep (JNJ-39439335) NEO6860

Drug Target
Transient Receptor Potential

Vanilloid 1 (TRPV1)

Transient Receptor Potential

Vanilloid 1 (TRPV1)

Mechanism of Action
Potent, selective, competitive

TRPV1 receptor antagonist.

Modality-selective TRPV1

antagonist (antagonizes

capsaicin activation, with little

to no effect on heat or pH

activation).

Administration Oral Oral

Developer
Janssen Research &

Development, LLC
NEOMED Institute

Therapeutic Indication
Pain associated with

osteoarthritis of the knee.

Pain associated with

osteoarthritis of the knee.

Table 2: Pharmacokinetics
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Parameter Mavatrep (JNJ-39439335) NEO6860

Time to Peak Plasma

Concentration (Tmax)

Approximately 2 to 4 hours

post-dose.

Not explicitly stated in the

provided results.

Half-life (t1/2)
Prolonged terminal phase (30-

86 hours).

Not explicitly stated in the

provided results.

Dose Proportionality
Increased in a slightly higher

than dose-proportional fashion.

Not explicitly stated in the

provided results.

Metabolism/Excretion Negligible renal clearance.
Not explicitly stated in the

provided results.

Table 3: Clinical Efficacy in Osteoarthritis of the Knee
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Study Mavatrep (Phase 1b) NEO6860 (Phase II)

Design

Randomized, placebo- and

active-controlled, 3-way

crossover.

Randomized, double-blinded,

3-period crossover.

Population
33 patients with painful knee

osteoarthritis.

54 patients with Kellgren-

Lawrence stage I, II, or III

osteoarthritis of the knee.

Dosage Single 50mg dose.
500mg twice a day for 1 day (2

doses).

Comparator(s)
Placebo, Naproxen (500mg

twice-daily).
Placebo, Naproxen.

Primary Endpoint

4-h postdose sum of pain

intensity difference (SPID)

based on the 11-point

Numerical Rating Scale (NRS)

for pain after stair-climbing

(PASC).

Reduction in pain intensity (PI)

on NRS after a staircase test,

8 hours after the first dose.

Primary Endpoint Result vs.

Placebo

Statistically significant

improvement (p=0.005).

Did not statistically significantly

outperform placebo.

Secondary Efficacy Measures

Statistically significant

improvements on WOMAC

subscales for pain and

stiffness.

Numerical reduction in pain

intensity at 3 and 24 hours, but

not at 8 hours. An analgesic

trend was observed.

Mean Change in Pain Score

(vs. baseline/placebo)

7-day mean daily pain NRS:

Mavatrep 3.72, Placebo 4.9.

Least square means' change

in PI at 24 hours: NEO6860

-0.67, Placebo -0.29.

Table 4: Safety and Tolerability
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Adverse Events Mavatrep NEO6860

Common Treatment-Emergent

AEs

Feeling cold (79%),

thermohypoesthesia (61%),

dysgeusia (58%), paraesthesia

(36%), feeling hot (15%). Minor

thermal burns (9% in one

study, 50% in another).

Feeling hot, headache,

nausea, dizziness, fatigue,

hypoaesthesia, and increased

blood pressure.

Effect on Body Temperature
Increases in body temperature

observed.

Did not impact body

temperature.

Effect on Heat Pain Perception

Dose-related increases in heat

pain detection threshold and

tolerance.

Did not impact heat pain

perception.

Overall Assessment

Safety profile consistent with

its mechanism of action as a

TRPV1 antagonist.

Less favorable safety profile

than naproxen or placebo in

the conducted study.

Experimental Protocols
Mavatrep: Phase 1b Study in Painful Knee Osteoarthritis

Study Design: This was a randomized, placebo- and active-controlled, 3-way crossover,

Phase 1b study.

Participants: 33 patients diagnosed with painful knee osteoarthritis.

Treatment Arms:

A single dose of 50mg Mavatrep.

Naproxen 500mg twice daily.

Placebo.

Procedure: Patients were randomized to one of six treatment sequences. Each sequence

consisted of three 7-day treatment periods, with a 7-day washout period between each.
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Primary Efficacy Endpoint: The primary outcome was the pain reduction measured by the 4-

hour post-dose sum of pain intensity difference (SPID) using an 11-point (0-10) Numerical

Rating Scale (NRS) for pain after stair-climbing (PASC).

Secondary Efficacy Endpoints:

11-point NRS pain scores recorded on an Actiwatch between clinic visits.

Western Ontario and McMaster Universities Arthritis Index (WOMAC) subscales for pain,

stiffness, and physical function.

Use of rescue medication.

Safety Assessments: Monitoring and recording of all adverse events.

NEO6860: Phase II Proof-of-Concept Trial in
Osteoarthritis Knee Pain

Study Design: A randomized, double-blinded, placebo-controlled, 3-period crossover Phase

II study.

Participants: 54 patients with Kellgren-Lawrence stage I, II, or III osteoarthritis of the knee.

Inclusion criteria included an NRS score of ≥4 after a staircase test and a WOMAC pain

subscale score of ≥6.

Treatment Arms:

NEO6860 (500 mg twice a day for 1 day).

Naproxen.

Placebo.

Procedure: Each patient received each of the three treatments in a random sequence over

three periods.

Primary Efficacy Endpoint: The primary outcome was the reduction in pain intensity (PI) on

an 11-point NRS after a staircase test, measured 8 hours after the first dose. The staircase
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test involved the patient stepping up and down an 8-inch platform 24 times.

Data Analysis: A mixed ANCOVA Model was used, controlling for Period, Sequence, and

Treatment as fixed effects and baseline by period as a covariate.

Safety Assessments: Recording of all adverse events, with specific monitoring for changes in

body temperature and heat pain perception.
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Figure 1: Mechanism of Action of Mavatrep and NEO6860 on the TRPV1 Signaling Pathway.
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Mavatrep Phase 1b Trial Workflow NEO6860 Phase II Trial Workflow

Patient Recruitment (n=33)
Painful Knee OA

Randomization to
6 Treatment Sequences

Period 1 (7 days)
(Mavatrep, Naproxen, or Placebo)

Washout (7 days)

Period 2 (7 days)
(Mavatrep, Naproxen, or Placebo)

Washout (7 days)

Period 3 (7 days)
(Mavatrep, Naproxen, or Placebo)

Endpoint Analysis:
- 4-hr SPID (PASC)
- WOMAC Scores

- Safety Assessment

Patient Recruitment (n=54)
K-L Stage I-III Knee OA

Randomization to
3 Treatment Sequences

Period 1 (1 day)
(NEO6860, Naproxen, or Placebo)

Washout (1-3 weeks)

Period 2 (1 day)
(NEO6860, Naproxen, or Placebo)

Washout (1-3 weeks)

Period 3 (1 day)
(NEO6860, Naproxen, or Placebo)

Endpoint Analysis:
- 8-hr Pain Intensity (NRS)

- Safety Assessment
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Figure 2: Comparative Experimental Workflows of Key Clinical Trials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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